molecular formula C7H2ClFN4 B13015097 5-Chloro-6-fluoropyrazolo[1,5-a]pyrimidine-3-carbonitrile

5-Chloro-6-fluoropyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B13015097
M. Wt: 196.57 g/mol
InChI Key: CKYOMBFUCTVMNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-6-fluoropyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 2098345-72-1) is a high-value chemical intermediate designed for advanced pharmaceutical and medicinal chemistry research. This compound features a privileged pyrazolo[1,5-a]pyrimidine scaffold, a fused bicyclic heterocycle recognized for its structural versatility and broad spectrum of biological activities . The molecular structure is strategically functionalized with chlorine and fluorine atoms at the 5- and 6- positions, respectively, and a carbonitrile group at the 3-position, making it an exceptionally versatile building block for the synthesis of more complex target molecules . The primary research application of this compound is in the design and synthesis of potent kinase inhibitors . Its molecular framework is a prominent feature in compounds investigated as inhibitors of critical kinases, such as Interleukin-1 receptor-associated kinase 4 (IRAK-4), which are significant targets for treating autoimmune, inflammatory, and oncological diseases . The presence of the electron-withdrawing carbonitrile group can influence the compound's electronic properties and its binding affinity to enzymatic targets. The chlorine and fluorine substituents are pivotal for modulating both the physicochemical properties and the pharmacological profile of the resulting molecules; fluorine can enhance metabolic stability and membrane permeability, while the chlorine atom provides a reactive site for further functionalization via nucleophilic aromatic substitution . This allows researchers to efficiently introduce a wide array of amines and other nucleophiles, rapidly expanding chemical space for structure-activity relationship (SAR) studies. As a key synthetic intermediate, this compound is integral to foundational cyclization and condensation approaches, including reactions of 5-aminopyrazoles with 1,3-biselectrophilic reagents . Its physical characteristics include a molecular formula of C 7 H 2 ClFN 4 and a molecular weight of 196.57 g/mol . Attention: This product is intended for research purposes and laboratory use only. It is strictly labeled as For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

Molecular Formula

C7H2ClFN4

Molecular Weight

196.57 g/mol

IUPAC Name

5-chloro-6-fluoropyrazolo[1,5-a]pyrimidine-3-carbonitrile

InChI

InChI=1S/C7H2ClFN4/c8-6-5(9)3-13-7(12-6)4(1-10)2-11-13/h2-3H

InChI Key

CKYOMBFUCTVMNB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC2=C(C=NN21)C#N)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Route Summary

The synthesis generally follows a multi-step sequence:

  • Formation of the Pyrazolo[1,5-a]pyrimidine Core

    • Starting from 5-amino-3-substituted pyrazoles, cyclocondensation with malonic acid derivatives or β-diketones under acidic or basic conditions forms the pyrazolo[1,5-a]pyrimidine scaffold.
    • For example, 5-amino-3-methylpyrazole reacts with diethyl malonate in the presence of sodium ethanolate to yield dihydroxy-pyrazolo[1,5-a]pyrimidine intermediates with high yields (~89%).
  • Introduction of the Carbonitrile Group at Position 3

    • The nitrile group at position 3 is introduced either by using cyano-substituted pyrazole precursors or by subsequent functional group transformations such as dehydration of amides or direct substitution reactions.
  • Halogenation: Chlorination and Fluorination

    • Chlorination at position 5 is typically achieved by treatment with phosphorus oxychloride (POCl3), often in the presence of catalytic pyridine, converting hydroxyl or other leaving groups to chlorine with moderate to good yields (~61%).
    • Fluorination at position 6 can be introduced either by using fluorinated starting materials (e.g., fluorinated pyrazoles or β-diketones) or by electrophilic fluorination methods. A preferred strategy is to incorporate fluorine early in the synthesis, such as starting from 3-amino-4-fluoro pyrazole intermediates, which then undergo cyclization to yield fluorinated pyrazolo[1,5-a]pyrimidines.
  • Final Assembly and Purification

    • The final compound, 5-chloro-6-fluoropyrazolo[1,5-a]pyrimidine-3-carbonitrile, is isolated by crystallization or chromatographic methods, with characterization confirming the substitution pattern.

Detailed Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Cyclocondensation 5-Amino-3-substituted pyrazole + diethyl malonate, NaOEt, reflux 89 Formation of dihydroxy-pyrazolo[1,5-a]pyrimidine intermediate
2 Chlorination POCl3, catalytic pyridine, reflux 61 Conversion of hydroxyl to chlorine at position 5
3 Fluorination (early stage) Use of 3-amino-4-fluoro pyrazole intermediate, cyclization with diethyl ethoxymethylenemalonate, acetic acid, 100°C, 10 h 55-70 Incorporation of fluorine at position 6 via fluorinated pyrazole precursor
4 Nucleophilic substitution Morpholine or other amines, K2CO3, room temp 94 Selective substitution at position 7 chlorine (not directly relevant here but related)
5 Final purification Recrystallization from ethanol/dioxane - Ensures purity and isolation of target compound

Representative Synthetic Scheme

5-Amino-3-fluoropyrazole
       +
Diethyl malonate (or derivative)
       |
Cyclocondensation (NaOEt or POCl3/pyridine)
       ↓
Dihydroxy-fluoropyrazolo[1,5-a]pyrimidine intermediate
       |
Chlorination (POCl3)
       ↓
5-Chloro-6-fluoropyrazolo[1,5-a]pyrimidine-3-carbonitrile

Summary of Research Findings

  • The preparation of 5-chloro-6-fluoropyrazolo[1,5-a]pyrimidine-3-carbonitrile is best achieved by a stepwise approach involving cyclocondensation of fluorinated pyrazole precursors with malonate derivatives, followed by selective chlorination at position 5.

  • Early-stage fluorination strategies provide better yields and selectivity than late-stage electrophilic fluorination.

  • The use of phosphorus oxychloride in the presence of pyridine is a reliable method for introducing chlorine substituents on the pyrazolo[1,5-a]pyrimidine ring.

  • The nitrile group at position 3 can be introduced via cyano-substituted pyrazole precursors or by functional group transformations during the synthetic sequence.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-fluoropyrazolo[1,5-a]pyrimidine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.

    Cyclization Reactions: Catalysts such as Lewis acids may be employed to facilitate cyclization.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .

Scientific Research Applications

5-Chloro-6-fluoropyrazolo[1,5-a]pyrimidine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-6-fluoropyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may act as an inhibitor of certain enzymes or receptors, thereby modulating cellular processes. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Properties

Key structural variations among analogues include substituent type (halogens, alkyl groups, esters) and position (5-, 6-, or 7-positions), which influence physicochemical properties such as lipophilicity, solubility, and metabolic stability.

Compound Name Substituents (Positions) Molecular Weight (g/mol) logP (Predicted) Key Structural Features Reference
5-Chloro-6-fluoropyrazolo[1,5-a]pyrimidine-3-carbonitrile Cl (5), F (6), CN (3) 226.62* ~1.8 (estimated) Halogenated core; high electronegativity
5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile (SC-26822) Cl (5,7), CN (3) 238.05 2.1 Dual Cl substituents; increased lipophilicity
7-Amino-6-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile NH₂ (7), Ph (6), CN (3) 235.24 1.3 Aromatic phenyl group; basic NH₂ moiety
(EM6) 6-Ethyl-5-methyl-7-oxo-pyrazolo[1,5-a]pyrimidine-3-carbonitrile Et (6), Me (5), O (7), CN (3) 216.22 1.5 Alkyl substituents; ketone functionality
5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 1224288-92-9) Cl (5), CN (3) 194.60 1.6 Single Cl substituent; simpler halogenation

*Molecular weight calculated based on formula C₇H₃ClFN₅.

Key Observations :

  • Lipophilicity : Dichloro derivatives (e.g., SC-26822) exhibit higher logP values, suggesting improved membrane permeability but reduced aqueous solubility .
Antimicrobial Activity

Pyrazolo[1,5-a]pyrimidine-3-carbonitriles with nitro or chloro substituents (e.g., 5-(2-chlorophenyl)-6-nitro derivatives) demonstrate moderate to strong antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli .

Radiolabeled Probes for Imaging

The 6-fluoro substituent in the target compound could serve as a precursor for 18F radiolabeling, offering advantages in pharmacokinetics over bulkier analogues.

TLR7 Agonist Activity

Aryl-substituted pyrazolo[1,5-a]pyrimidines (e.g., 2-((4-methoxyphenyl)amino)-7-pyridinyl derivatives) exhibit potent Toll-like receptor 7 (TLR7) agonist activity, relevant for immunomodulatory therapies . The chloro-fluoro derivative’s electron-deficient core may enhance binding to TLR7’s hydrophobic pockets.

Biological Activity

5-Chloro-6-fluoropyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its promising biological activities, particularly as an anticancer agent. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by its unique pyrazolo-pyrimidine structure, with a molecular formula of C7H2ClFN4C_7H_2ClFN_4 and a molecular weight of approximately 196.57 g/mol. The presence of chlorine and fluorine substituents enhances its reactivity and biological profile.

Research indicates that 5-chloro-6-fluoropyrazolo[1,5-a]pyrimidine-3-carbonitrile exhibits significant biological activity primarily through the inhibition of specific kinases involved in tumor growth. The compound's mechanism likely involves:

  • Modulation of Enzyme Activity : It interacts with key enzymes that regulate cellular pathways critical for cancer proliferation.
  • Inhibition of Tumor Growth : Studies have shown that it can effectively inhibit the growth of various cancer cell lines by disrupting signaling pathways essential for cell survival and proliferation.

Anticancer Properties

The primary focus of research on this compound has been its anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer types, including:

  • Breast Cancer
  • Lung Cancer
  • Leukemia

A notable study highlighted that the compound exhibits a strong binding affinity to specific kinases, which is crucial for its anticancer efficacy. This binding leads to the inhibition of downstream signaling pathways that promote tumor growth .

Imaging Applications

Beyond its anticancer properties, 5-chloro-6-fluoropyrazolo[1,5-a]pyrimidine-3-carbonitrile has also been explored for its potential in biological imaging. Its fluorescent properties allow it to serve as a probe for imaging cellular processes, making it valuable in both research and clinical settings.

Comparative Analysis with Related Compounds

To understand the uniqueness of 5-chloro-6-fluoropyrazolo[1,5-a]pyrimidine-3-carbonitrile, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
5-Fluoropyrazolo[1,5-a]pyrimidine Fluorinated pyrazolo-pyrimidineKnown for use as a fluorescent probe
7-Amino-3-cyanopyrazolo[1,5-a]pyrimidine Contains an amino group and cyanideInvestigated for anti-inflammatory properties
4-Chloroquinazoline Contains a quinazoline structureUsed primarily in anti-malarial drugs

The unique combination of halogen substituents and carbonitrile functionality in 5-chloro-6-fluoropyrazolo[1,5-a]pyrimidine-3-carbonitrile enhances its reactivity and therapeutic potential compared to other compounds in this class.

Case Studies

Several studies have documented the biological activity of this compound:

  • In Vitro Study on Breast Cancer Cells : A study published in Molecular Cancer Therapeutics demonstrated that treatment with 5-chloro-6-fluoropyrazolo[1,5-a]pyrimidine-3-carbonitrile resulted in a significant reduction in cell viability and induction of apoptosis in breast cancer cell lines.
  • Fluorescent Imaging Application : Research conducted by Universidad de los Andes showed that this compound could be used as a lipid droplet biomarker in HeLa cells (cancer cells) and L929 cells (normal cells), highlighting its versatility in biological imaging applications .

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